1,1'-Dichloroferrocene
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Overview
Description
1,1'-Dichloroferrocene is a compound that consists of a chlorinated cyclopentadiene ring, a chlorocyclopentane ring, and an iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentadiene ring. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or thionyl chloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of 5-Chlorocyclopenta-1,3-diene may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation or crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the chlorinated diene to chlorocyclopentane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include chlorinated cyclopentadienone, chlorocyclopentane, and various substituted cyclopentadiene derivatives .
Scientific Research Applications
1,1'-Dichloroferrocene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1'-Dichloroferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The chlorinated rings can also participate in electrophilic and nucleophilic reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorocyclopentadiene: Similar in structure but lacks the iron atom.
Cyclopentadiene: The parent compound without chlorination.
Iron Cyclopentadienyl Complexes: Compounds with similar iron coordination but different substituents on the cyclopentadiene ring.
Uniqueness
1,1'-Dichloroferrocene is unique due to the presence of both chlorinated rings and the iron atom, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
5-chlorocyclopenta-1,3-diene;iron |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSUIDLHFPCTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2Fe-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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